molecular formula C20H22N4O5S B2792939 1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2379970-54-2

1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2792939
CAS No.: 2379970-54-2
M. Wt: 430.48
InChI Key: QDQYHHCWXREJGR-UHFFFAOYSA-N
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Description

1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a sulfonylphenyl group, and a pyrimidin-2-yloxymethyl-piperidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and pyrimidine-based compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as signal transduction, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-18-8-9-19(26)24(18)16-4-6-17(7-5-16)30(27,28)23-12-1-3-15(13-23)14-29-20-21-10-2-11-22-20/h2,4-7,10-11,15H,1,3,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYHHCWXREJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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